2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid
CAS No.: 19506-85-5
Cat. No.: VC21076951
Molecular Formula: C13H13NO4
Molecular Weight: 247.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19506-85-5 |
|---|---|
| Molecular Formula | C13H13NO4 |
| Molecular Weight | 247.25 g/mol |
| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C13H13NO4/c1-7(2)10(13(17)18)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-7,10H,1-2H3,(H,17,18) |
| Standard InChI Key | UUIPGCXIZVZSEC-UHFFFAOYSA-N |
| SMILES | CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
| Canonical SMILES | CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Introduction
Chemical Identity and Properties
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid is an organic compound with a phthalimide moiety attached to a modified valine residue. Its fundamental physicochemical properties are essential for understanding its behavior in various contexts.
Basic Identification Data
The compound is characterized by several unique identifiers that allow for unambiguous recognition in chemical databases and literature, as presented in Table 1.
Table 1: Identification Parameters of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid
| Parameter | Value |
|---|---|
| CAS Number | 19506-85-5 |
| Molecular Formula | C₁₃H₁₃NO₄ |
| Molecular Weight | 247.25 g/mol |
| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid |
| PubChem Compound ID | 138417 |
The compound is registered with specific chemical identifiers that facilitate its digital representation and searching across chemical databases.
Structural Characteristics
The molecule consists of a phthalimide ring system (isoindole-1,3-dione) with a 3-methylbutanoic acid substituent attached to the nitrogen atom. This arrangement creates a distinctive three-dimensional structure with specific conformational properties.
Table 2: Structural Identifiers
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C13H13NO4/c1-7(2)10(13(17)18)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-7,10H,1-2H3,(H,17,18) |
| Standard InChIKey | UUIPGCXIZVZSEC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
These structural identifiers provide a standardized representation of the compound's molecular structure that can be used for computational chemistry, database searching, and other applications.
Crystallographic Analysis
Crystallographic studies provide detailed insights into the three-dimensional structure and intermolecular interactions of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid.
Crystal Structure Parameters
The compound crystallizes in a monoclinic system with specific unit cell parameters that define its crystal lattice, as detailed in Table 3.
Table 3: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Hall Symbol | P 2yb |
| Unit Cell Dimensions | a = 8.9120(7) Å, b = 6.3410(4) Å, c = 11.8471(10) Å |
| Beta Angle | β = 109.980(4)° |
| Unit Cell Volume | 629.20(8) ų |
| Z Value | 2 |
| Calculated Density | 1.305 Mg m⁻³ |
| Radiation Type | Mo Kα, λ = 0.71073 Å |
These parameters define the precise arrangement of molecules within the crystal lattice and provide the foundation for understanding intermolecular interactions .
Molecular Conformation
The molecular conformation of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid is characterized by specific dihedral angles between different functional groups.
Intermolecular Interactions
The crystal packing of the compound is influenced by specific intermolecular interactions that dictate its three-dimensional arrangement in the solid state.
Molecules of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid are linked by O—H⋯O hydrogen bonds, forming C(7) chains that propagate along the b-axis of the crystal. These hydrogen bonding patterns create a one-dimensional polymeric arrangement that contributes significantly to crystal stability .
Table 4: Bond Lengths of Key Functional Groups
| Bond | Length (Å) |
|---|---|
| O1—C1 | 1.216(3) |
| O2—C8 | 1.203(3) |
| O3—C10 | 1.325(3) |
| O4—C10 | 1.193(3) |
| N1—C8 | 1.412(3) |
| N1—C9 | 1.464(3) |
| N1—C1 | 1.372(3) |
These precise bond lengths provide valuable information about the electronic distribution within the molecule and its potential for interaction with biological targets or other chemical entities .
Synthesis Methods
The synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid typically involves multiple steps focusing on the formation of the isoindole core and its attachment to the methylbutanoic acid moiety.
General Synthetic Approach
The synthesis generally begins with phthalic anhydride or a related precursor, which is then combined with a valine derivative. This reaction establishes the key N-C bond between the isoindole nitrogen and the alpha carbon of the amino acid.
Reaction Conditions and Optimization
Synthesis optimization may involve careful control of reaction parameters including temperature, solvent selection, catalyst use, and purification techniques. These considerations are crucial for maximizing yield and product purity, especially for research-grade material.
Biological Activities
Recent studies have indicated that compounds in the isoindole family, including 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid, exhibit various biological activities that make them of interest for pharmaceutical research.
Toxicological Profile
The safety assessment of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid provides important guidance for handling and application considerations.
Structural Relationships
The structure of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid is related to several other compounds that share similar structural motifs, providing context for understanding its properties.
Related Compounds
Several related structures have been reported in the literature, including:
-
2-phthaliminoethanoic acid, which shares the phthalimide core but has a different side chain
-
(2R)-2-(1,3-dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid, another amino acid derivative with a phthalimide moiety
These structural relatives provide comparative data that can help in understanding the structure-property relationships of this class of compounds.
Future Research Directions
Further research on 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid and related compounds is warranted in several areas.
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship studies would help elucidate which structural features are responsible for specific biological activities, potentially guiding the design of more potent or selective derivatives.
Alternative Synthetic Routes
Development of more efficient, environmentally friendly synthetic routes would facilitate the preparation of this compound and related derivatives for research purposes. This could include exploration of catalyst systems, flow chemistry approaches, or biocatalytic methods.
Expanded Biological Evaluation
More extensive biological screening could reveal new potential applications for this compound. Investigations into antimicrobial, anti-inflammatory, or anticancer activities would be particularly valuable given the precedent for such activities in related structures.
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